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molecular formula C13H12O8 B1295088 3,4,5-Triacetoxybenzoic acid CAS No. 6635-24-1

3,4,5-Triacetoxybenzoic acid

Cat. No. B1295088
M. Wt: 296.23 g/mol
InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04476219

Procedure details

Namely, gallic acid is converted into 3,4,5-triacetoxybenzoic acid by reacting with acetic anhydride or acetic acid chloride in the presence of a base such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, pyridine or so on and, further, converted into the corresponding acid chloride by reacting with thionyl chloride or phosphorus trichloride. The thus-obtained 3,4,5-triacetoxybenzoic acid chloride was made to react with an appropriate amine in the presence of a base such as pyridine, triethylamine or the like. Thereafter, the reaction product is treated with sodium acetate, sodium hydroxide or hydrochloric acid in methanol or ethanol to produce an intended gallic acid amide.
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[Compound]
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amine
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reactant
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Reaction Step Nine
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reactant
Reaction Step Ten
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
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Type
reactant
Reaction Step Twelve
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Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.C(OC1C=C(C=C(OC(=O)C)C=1OC(=O)C)C(O)=O)(=O)C.C(OC(=O)C)(=O)C.C(Cl)(=O)C.[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+].S(Cl)(Cl)=O.P(Cl)(Cl)Cl.C(OC1C=C(C=C(OC(=O)C)C=1OC(=O)C)C(Cl)=O)(=O)C.C([O-])(=O)C.[Na+].Cl.C([N:90](CC)CC)C>CO.C(O)C.N1C=CC=CC=1>[C:1]([NH2:90])(=[O:12])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1 |f:4.5,6.7.8,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)Cl)C=C(C1OC(C)=O)OC(C)=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
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Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
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Type
solvent
Smiles
CO
Name
Quantity
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Type
solvent
Smiles
C(C)O
Step Five
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Quantity
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Type
solvent
Smiles
N1=CC=CC=C1
Step Six
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Quantity
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Type
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Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O
Step Seven
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Quantity
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Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eight
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0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Nine
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Quantity
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Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Eleven
Name
acid chloride
Quantity
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Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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